2-(Aminomethyl)-6-iodopyridin-4-amine
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Overview
Description
2-(Aminomethyl)-6-iodopyridin-4-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminomethyl group at the second position and an iodine atom at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-iodopyridin-4-amine can be achieved through several synthetic routes. One common method involves the iodination of 2-(Aminomethyl)pyridine. This process typically uses iodine or an iodine-containing reagent under specific reaction conditions to introduce the iodine atom at the desired position on the pyridine ring.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boron reagent is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-iodopyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Iodination: Iodine or iodine-containing reagents.
Suzuki-Miyaura Coupling: Boron reagents, palladium catalysts, and appropriate solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(Aminomethyl)-6-iodopyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of advanced materials with specific properties, such as conducting polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-iodopyridin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodopyridin-4-amine: Lacks the aminomethyl group, affecting its hydrogen bonding capabilities.
2-(Aminomethyl)-4-chloropyridine: Contains a chlorine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
2-(Aminomethyl)-6-iodopyridin-4-amine is unique due to the presence of both the aminomethyl group and the iodine atom, which confer distinct reactivity and interaction capabilities. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H8IN3 |
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Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-(aminomethyl)-6-iodopyridin-4-amine |
InChI |
InChI=1S/C6H8IN3/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3,8H2,(H2,9,10) |
InChI Key |
OHZFIWXNECGQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)I)N |
Origin of Product |
United States |
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